Cas no 74676-77-0 ((E)-3-Methyl-2-octenol)
(E)-3-Methyl-2-octenol Chemical and Physical Properties
Names and Identifiers
-
- (E)-3-methyl-oct-2-en-1-ol
- NPMCAXBLYVUWTC-VQHVLOKHSA-N
- 3-methyloct-2-en-1-ol
- SCHEMBL8998816
- (2E)-3-methyl-2-octen-1-ol
- (E)-3-Methyl-2-octenol
- EN300-7292615
- 74676-77-0
- SCHEMBL8998810
-
- Inchi: 1S/C9H18O/c1-3-4-5-6-9(2)7-8-10/h7,10H,3-6,8H2,1-2H3/b9-7+
- InChI Key: NPMCAXBLYVUWTC-VQHVLOKHSA-N
- SMILES: OC/C=C(\C)/CCCCC
Computed Properties
- Exact Mass: 142.135765193g/mol
- Monoisotopic Mass: 142.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 20.2Ų
(E)-3-Methyl-2-octenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7292615-0.05g |
3-methyloct-2-en-1-ol |
74676-77-0 | 95% | 0.05g |
$188.0 | 2023-06-01 | |
| Enamine | EN300-7292615-0.1g |
3-methyloct-2-en-1-ol |
74676-77-0 | 95% | 0.1g |
$282.0 | 2023-06-01 | |
| Enamine | EN300-7292615-0.25g |
3-methyloct-2-en-1-ol |
74676-77-0 | 95% | 0.25g |
$403.0 | 2023-06-01 | |
| Enamine | EN300-7292615-0.5g |
3-methyloct-2-en-1-ol |
74676-77-0 | 95% | 0.5g |
$636.0 | 2023-06-01 | |
| Enamine | EN300-7292615-1.0g |
3-methyloct-2-en-1-ol |
74676-77-0 | 95% | 1g |
$813.0 | 2023-06-01 | |
| Enamine | EN300-7292615-2.5g |
3-methyloct-2-en-1-ol |
74676-77-0 | 95% | 2.5g |
$1594.0 | 2023-06-01 | |
| Enamine | EN300-7292615-5.0g |
3-methyloct-2-en-1-ol |
74676-77-0 | 95% | 5g |
$2360.0 | 2023-06-01 | |
| Enamine | EN300-7292615-10.0g |
3-methyloct-2-en-1-ol |
74676-77-0 | 95% | 10g |
$3500.0 | 2023-06-01 | |
| 1PlusChem | 1P028SJY-50mg |
3-methyloct-2-en-1-ol |
74676-77-0 | 95% | 50mg |
$286.00 | 2024-04-21 | |
| 1PlusChem | 1P028SJY-100mg |
3-methyloct-2-en-1-ol |
74676-77-0 | 95% | 100mg |
$399.00 | 2024-04-21 |
(E)-3-Methyl-2-octenol Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on (E)-3-Methyl-2-octenol
Introduction to (E)-3-Methyl-2-octenol (CAS No. 74676-77-0)
(E)-3-Methyl-2-octenol (CAS No. 74676-77-0) is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, also known as cis-3-Methyl-2-octen-1-ol, is a member of the alkenol family and is characterized by its unique structural features and chemical properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, physical and chemical properties, biological activities, and recent research advancements of (E)-3-Methyl-2-octenol.
Chemical Structure and Synthesis
The molecular formula of (E)-3-Methyl-2-octenol is C9H18O, with a molecular weight of approximately 142.24 g/mol. The compound features an eight-carbon chain with a double bond at the second position and a hydroxyl group at the terminal end. The presence of the double bond in the (E) configuration imparts specific stereochemical properties to the molecule, which can influence its reactivity and biological activity.
The synthesis of (E)-3-Methyl-2-octenol can be achieved through various methods, including catalytic hydrogenation, Wittig reactions, and aldol condensations. One common approach involves the aldol condensation of 2-methylpropanal with acetaldehyde, followed by reduction to form the desired alcohol. Another method involves the hydroboration-oxidation of an appropriate alkene precursor. These synthetic routes provide flexibility in producing (E)-3-Methyl-2-octenol with high purity and yield.
Physical and Chemical Properties
(E)-3-Methyl-2-octenol is a colorless liquid with a characteristic odor. It has a boiling point of around 185°C at atmospheric pressure and a melting point of -50°C. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and diethyl ether. Its density is approximately 0.84 g/cm³ at room temperature.
The chemical reactivity of (E)-3-Methyl-2-octenol is influenced by its functional groups. The presence of the hydroxyl group makes it susceptible to various reactions such as esterification, etherification, and oxidation. The double bond can undergo addition reactions with halogens, hydrogen halides, and other electrophiles. These properties make (E)-3-Methyl-2-octenol a valuable intermediate in organic synthesis.
Biological Activities and Applications
(E)-3-Methyl-2-octenol has been studied for its potential biological activities, particularly in the fields of fragrance chemistry and pharmaceuticals. In fragrance chemistry, it is used as a flavoring agent due to its pleasant odor and taste. It can be found in various consumer products such as perfumes, cosmetics, and food additives.
In pharmaceutical research, (E)-3-Methyl-2-octenol has shown promise as a potential therapeutic agent. Recent studies have explored its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory disorders. Additionally, preliminary research suggests that it may have antimicrobial activity against certain bacteria and fungi.
Recent Research Advancements
The scientific community continues to investigate the potential applications of (E)-3-Methyl-2-octenol. A study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of (E)-3-Methyl-2-octenol exhibited significant anti-inflammatory effects in vitro and in vivo models. The researchers found that these derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 without causing significant cytotoxicity.
In another study published in the Journal of Natural Products in 2020, scientists discovered that certain natural products containing structural motifs similar to (E)-3-Methyl-2-octenol demonstrated potent antimicrobial activity against multidrug-resistant bacteria. This finding highlights the potential of this compound as a lead molecule for developing new antibiotics.
Safety Considerations
While (E)-3-Methyl-2-octenol is generally considered safe for use in consumer products at low concentrations, it is important to handle it with care due to its flammability and potential skin irritation properties. Proper safety measures should be followed during storage and handling to ensure workplace safety.
In conclusion, (E)-3-Methyl-2-octenol (CAS No. 74676-77-0) is a multifaceted compound with diverse applications in fragrance chemistry, pharmaceuticals, and organic synthesis. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and potential therapeutic uses, (E)-3-Methyl-2-octenol remains an important molecule in the scientific community.
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